molecular formula C9H12O B104537 2-Acetyl-5-norbornene CAS No. 5063-03-6

2-Acetyl-5-norbornene

Cat. No.: B104537
CAS No.: 5063-03-6
M. Wt: 136.19 g/mol
InChI Key: NIMLCWCLVJRPFY-UHFFFAOYSA-N
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Description

2-Acetyl-5-norbornene, mixture of endo and exo is a colorless to light yellow liquid.

Scientific Research Applications

Polymerization Processes

2-Acetyl-5-norbornene is involved in various polymerization processes. For example, poly(5-vinyl-2-norbornene) was synthesized using a nickel bis(acetyl acetonate)/methylaluminoxane catalytic system, with polymerization activity being temperature-dependent and affected by steric hindrance from the bulky monomer (Zhao, Ribeiro, & Portela, 2002). Additionally, sugar-coated homopolymers and multiblock ROMP copolymers of 5-norbornene-2-carboxylates were prepared using Mo(CHCMe2Ph)(N-2,6-i-Pr2C6H3)(O-t-Bu)2 as the initiator, showing narrow molecular weight distributions (Nomura & Schrock, 1996).

Synthesis of Homopolymers and Copolymers

Norbornenes containing acetyl-protected glucose and maltose were polymerized in the presence of well-defined ruthenium and molybdenum initiators, demonstrating efficient and precise preparation of polymers containing carbohydrates (Miyamoto, Fujiki, & Nomura, 2004). Similarly, the synthesis of glycopolymers of controlled molecular weight by ring-opening metathesis polymerization using well-defined ruthenium carbene catalysts was explored, indicating the influence of sugar protecting groups on reaction rates (Fraser & Grubbs, 1995).

Catalytic Systems and Polymer Stability

The polymerization of 5-norbornene-2-yl-acetate was catalyzed by a late transition metal complex system, producing polymers with moderate molecular mass and better thermal stability, indicating the potential for creating stable polymers (Mu, 2009). Additionally, palladium 1,5-cyclooctadiene alkyl chloride was used with norbornene derivatives, relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Application in Organic Light-Emitting Diodes (OLEDs)

Norbornene-functionalized derivatives of acetylacetone have been synthesized for use in organic light-emitting diodes. These derivatives were copolymerized with lumophore materials, demonstrating the integration of platinum phosphors into the electronic devices (Cho et al., 2007).

Safety and Hazards

2-Acetyl-5-norbornene is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It has a flash point of 143.6 °F - closed cup . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMLCWCLVJRPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964865
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID50964865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5063-03-6
Record name 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5063-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-acetyl-5-norbornene be used as a building block for creating novel polymers with unique properties?

A1: Yes, this compound can serve as a valuable monomer in polymer synthesis. For instance, a novel difluoroalkanesulfonyl fluoride monomer containing a this compound moiety was successfully synthesized. [] This monomer was then used in ring-opening metathesis polymerization (ROMP) with norbornene to create poly(norbornene)s with pendant difluoroalkanesulfonic acids. [] These resulting polymers exhibited promising proton conductivity, making them potentially suitable for applications like polymer electrolyte membranes in fuel cells. []

Q2: What catalytic applications have been explored for this compound?

A2: While this compound itself may not have direct catalytic applications, it plays a crucial role in a study focusing on regulating catalytic activity within a supramolecular complex. [] Researchers designed a platinum(II)-based supramolecular complex incorporating a biaryl urea group functionalized with a phosphinoalkyl thioether moiety. [] This complex, designed using the weak-link approach, can switch between a rigid "closed" state and a flexible "semi-open" state. [] Interestingly, only the rigid "closed" state, where urea self-association is sterically hindered, enables the urea moieties to catalyze the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce this compound. [] This study highlights the potential of using controlled molecular environments to tune the catalytic activity of incorporated functional groups.

Q3: Are there any studies investigating the kinetics and reaction mechanisms involving this compound?

A3: While specific kinetic data for reactions involving this compound are not detailed in the provided research abstracts, one abstract mentions a study on the acid-catalyzed hydrolysis of bridged bicyclic and tricyclic compounds. [] Although the full details are not provided, the study investigates the kinetics of epimerization and hydration of exo- and endo-5-acetyl-2-norbornenes, as well as the hydration of 3-acetylnortricyclane. [] This suggests ongoing research exploring the reactivity and reaction pathways of this compound and related compounds under specific conditions.

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